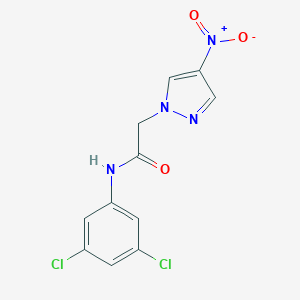![molecular formula C17H17BrN4O4S B213692 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B213692.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential use as a therapeutic agent in various diseases.
Wirkmechanismus
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide targets the BET proteins, specifically bromodomain 4 (BRD4), which is involved in the regulation of gene expression. BRD4 binds to acetylated histones, which are involved in the activation of gene transcription. By inhibiting the binding of BRD4 to acetylated histones, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide reduces the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been shown to have several biochemical and physiological effects. In cancer, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of cytokine production. In autoimmune disorders, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the activity of T cells, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide in lab experiments is its specificity for the BET proteins, specifically BRD4. This allows for a more targeted approach in studying the role of BRD4 in various diseases. However, one limitation of using 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide in lab experiments is its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and administration of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide in preclinical and clinical settings.
Zukünftige Richtungen
For 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide include further studies on its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, further studies are needed to determine the optimal dosage and administration of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide in combination with other cancer therapies. In inflammation, further studies are needed to determine the long-term effects of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide on cytokine production and immune response. In autoimmune disorders, further studies are needed to determine the optimal dosage and administration of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide in combination with other immunosuppressive therapies.
Synthesemethoden
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-bromo-1H-pyrazole with formaldehyde to form 4-bromo-1-formylpyrazole. The second step involves the reaction of 4-bromo-1-formylpyrazole with N-(4-(ethylsulfonyl)phenyl)acetamide to form 5-((4-bromo-1H-pyrazol-1-yl)methyl)-N-(4-(ethylsulfonyl)phenyl)-2-furamide. The final step involves the reaction of 5-((4-bromo-1H-pyrazol-1-yl)methyl)-N-(4-(ethylsulfonyl)phenyl)-2-furamide with thionyl chloride to form 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. In inflammation, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In autoimmune disorders, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the activity of T cells, which are involved in the immune response.
Eigenschaften
Produktname |
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide |
|---|---|
Molekularformel |
C17H17BrN4O4S |
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17BrN4O4S/c1-2-20-27(24,25)15-6-3-13(4-7-15)21-17(23)16-8-5-14(26-16)11-22-10-12(18)9-19-22/h3-10,20H,2,11H2,1H3,(H,21,23) |
InChI-Schlüssel |
MWSIDKOKQZWTOB-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Kanonische SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)

![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B213624.png)
![5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213625.png)

